3-hydroxy-N,N-dimethyl-L-valinamide
Description
3-Hydroxy-N,N-dimethyl-L-valinamide is a branched amino acid derivative characterized by a valine backbone modified with a hydroxyl group at the β-carbon and two methyl groups on the amide nitrogen. Its synthesis involves condensation reactions followed by selective methylation, as demonstrated in the preparation of compound 45 via iodomethane-mediated alkylation of a precursor valinamide derivative in anhydrous DMF . The compound’s structure is confirmed by NMR and HPLC/MS, with key spectral features including distinct chemical shifts for methyl groups (δ 0.84–0.89 ppm) and hydroxyl-related protons (δ 4.25–4.91 ppm) in CD3COCD3 .
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,11)5(8)6(10)9(3)4/h5,11H,8H2,1-4H3/t5-/m1/s1 |
InChI Key |
JNHXNGMYWYMRLI-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)N(C)C)N)O |
Canonical SMILES |
CC(C)(C(C(=O)N(C)C)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 3-hydroxy-N,N-dimethyl-L-valinamide and related compounds:
Key Comparisons:
Structural Modifications and Bioactivity :
- The hydroxyl group in 3-hydroxy-N,N-dimethyl-L-valinamide enhances hydrogen-bonding capacity compared to N,3-dimethyl-L-valinamide, likely influencing solubility and target binding . This contrasts with hydroxamic acids (e.g., compound 6 ), where the hydroxamate group enables metal chelation, a property absent in valinamide derivatives .
- The cyclic structure of 3-hydroxy-N,N-dimethylpiperidinium restricts conformational flexibility, reducing its cholinergic agonist potency compared to linear valinamides .
Spectroscopic Differences: Methyl groups in valinamide derivatives exhibit distinct NMR shifts: δ 0.84–0.89 ppm for 3-hydroxy-N,N-dimethyl-L-valinamide vs. δ 0.69–0.80 ppm for non-hydroxylated analogs (e.g., compound 50) . Hydroxamic acids show tautomeric equilibria (enol-imine vs.
Functional Applications :
- While 3-hydroxy-N,N-dimethyl-L-valinamide is explored for antimicrotubule activity , hydroxamic acids are prioritized for antioxidant and DNA-cleavage applications .
- 3-Hydroxy-N,N-dimethylpiperidinium’s role as a cholinergic precursor highlights the impact of backbone rigidity on neurotransmitter mimicry .
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